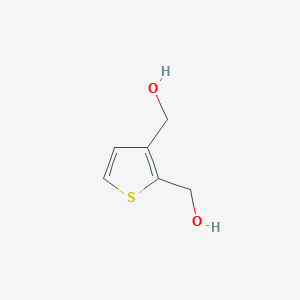

2,3-Thiophenedimethanol

Description

Contextual Significance within Heterocyclic Chemistry

Heterocyclic compounds, which feature rings containing at least one atom other than carbon, are of paramount importance in chemistry, with widespread applications in pharmaceuticals, agrochemicals, and materials science. ijpsr.comcem.com Thiophene (B33073) and its derivatives, a key class of sulfur-containing heterocycles, have been the subject of extensive research since the discovery of thiophene by Viktor Meyer in 1882. smolecule.com

The significance of 2,3-Thiophenedimethanol lies in its multifunctional nature. The thiophene ring itself is an electron-rich aromatic system, susceptible to electrophilic substitution, while the two hydroxymethyl groups offer sites for a variety of reactions typical of alcohols, such as oxidation to aldehydes or carboxylic acids, and esterification. smolecule.com This combination of reactive sites allows for the construction of complex molecular architectures. The specific positioning of the hydroxymethyl groups at the 2 and 3 positions influences the compound's chemical and physical properties, distinguishing it from its isomers, 2,5- and 3,4-bis(hydroxymethyl)thiophene. smolecule.comgoogle.com

Research Trajectory and Prospective Avenues for Investigation

The research trajectory of this compound is closely linked to the broader advancements in thiophene chemistry. Initial work focused on the synthesis and characterization of the compound. A notable early synthesis involved the reduction of 2,3-thiophenedicarboxylic acid. mit.edu

Current and future research is directed towards harnessing the unique properties of this compound for various applications. One promising area is in materials science, particularly in the development of novel polymers. Thiophene-containing polymers, known as polythiophenes, are known for their conductive properties and have applications in organic electronics. cmu.eduwikipedia.org The hydroxymethyl groups of this compound can serve as points of polymerization, leading to the formation of new polymeric materials with potentially unique electronic and optical properties. smolecule.com

Furthermore, this compound serves as a key intermediate in the synthesis of more complex molecules. For instance, it has been used in the synthesis of tetra-2,3-thiophenoporphyrazines, which are heterocyclic analogues of phthalocyanines and exhibit liquid-crystalline properties. mit.edu The ability to undergo further functionalization opens up possibilities for its use in the synthesis of unsymmetrically substituted thiophenedimethanols and larger macrocyclic structures like calixporphyrinoids. researchgate.net The oxidation of the hydroxymethyl groups to form the corresponding dialdehyde (B1249045) is another area of interest, with potential applications in the synthesis of various derivatives. google.com

Future investigations may focus on exploring the full potential of this compound as a versatile building block in the synthesis of novel organic materials and biologically active molecules. The development of more efficient and sustainable synthetic routes to this compound and its derivatives will also be a key area of research.

Structure

3D Structure

Properties

IUPAC Name |

[2-(hydroxymethyl)thiophen-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2S/c7-3-5-1-2-9-6(5)4-8/h1-2,7-8H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVOAAWORTVNEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301313996 | |

| Record name | 2,3-Thiophenedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13250-85-6 | |

| Record name | 2,3-Thiophenedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13250-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Thiophenedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3 Thiophenedimethanol

Direct Functionalization Approaches of Thiophene (B33073) Systems

Directly introducing two hydroxymethyl groups onto the adjacent 2 and 3 positions of an unsubstituted thiophene ring in a single synthetic operation presents significant challenges regarding control of regioselectivity and over-reaction.

The direct, one-pot di-hydroxymethylation of thiophene to specifically yield 2,3-thiophenedimethanol is not a widely reported or standard synthetic methodology. The inherent reactivity of the thiophene ring towards electrophilic substitution typically leads to a mixture of isomers, with a strong preference for substitution at the 2- and 5-positions. Achieving selective and efficient functionalization at the 2- and 3-positions simultaneously without polymerization or side reactions is a formidable synthetic hurdle. Consequently, this approach is not commonly employed for the targeted synthesis of this compound.

Multi-Step Synthesis Pathways from Thiophene Precursors

More reliable and controlled syntheses of this compound rely on multi-step pathways starting from appropriately substituted thiophene precursors. These methods allow for precise control over the placement of the functional groups.

A robust and frequently utilized method for synthesizing this compound involves the reduction of 2,3-thiophenedicarboxylic acid or its derivatives, such as the corresponding diester. This transformation is typically achieved using powerful reducing agents.

The necessary precursor, 2,3-thiophenedicarboxylic acid, can be prepared via specific synthetic routes. chemicalpapers.com The diacid or its ester derivative is then subjected to reduction. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this purpose, as it readily reduces both carboxylic acids and esters to their corresponding primary alcohols. ic.ac.ukcommonorganicchemistry.commasterorganicchemistry.comwikipedia.orgorganicreactions.org The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to decompose the excess hydride reagent and liberate the diol product.

Table 1: Reduction of 2,3-Thiophenedicarboxylic Acid Derivatives

| Starting Material | Reagent | Solvent | Product |

|---|---|---|---|

| 2,3-Thiophenedicarboxylic acid | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | This compound |

Organometallic strategies provide another versatile route to this compound, starting from halogenated thiophenes. A common precursor for this approach is 2,3-dibromothiophene (B118489).

In a Grignard-based approach, 2,3-dibromothiophene can be converted into a di-Grignard reagent by reacting it with magnesium metal in an ether solvent. This di-organometallic intermediate is a powerful dinucleophile. Subsequent reaction with a suitable electrophile, such as two equivalents of formaldehyde (B43269) (HCHO), introduces the required hydroxymethyl groups. An acidic workup is then performed to protonate the resulting alkoxides, yielding this compound. The formation and reaction of Grignard reagents are fundamental in creating new carbon-carbon bonds. khanacademy.orgkhanacademy.orgcerritos.edu

Alternatively, a metal-halogen exchange reaction can be employed using an organolithium reagent like n-butyllithium (n-BuLi). Treatment of 2,3-dibromothiophene with two equivalents of n-BuLi at low temperatures generates the 2,3-dilithiothiophene species. This intermediate can then be quenched with formaldehyde, followed by hydrolysis, to afford the target diol.

Table 2: Organometallic Synthesis of this compound

| Precursor | Reagent Sequence | Key Intermediate | Electrophile |

|---|---|---|---|

| 2,3-Dibromothiophene | 1. Mg, THF | Thiophene-2,3-diylbis(magnesium bromide) | Formaldehyde (HCHO) |

Chemical Reactivity and Transformation Mechanisms of 2,3 Thiophenedimethanol

Mechanistic Investigations of Thiophene (B33073) Ring Reactivity

The reactivity of the thiophene nucleus in 2,3-Thiophenedimethanol is governed by the principles of electrophilic aromatic substitution, a characteristic reaction of many aromatic compounds. fayoum.edu.egresearchgate.net The thiophene ring is generally more reactive than benzene (B151609) in such reactions due to the electron-donating nature of the sulfur heteroatom, which stabilizes the cationic intermediate formed during the substitution process.

Electrophilic Aromatic Substitution Reactions on the Thiophene Nucleus

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. researchgate.net In thiophene, substitution occurs preferentially at the α-positions (C2 and C5) over the β-positions (C3 and C4) because the intermediate carbocation (often called a sigma complex or arenium ion) has greater resonance stabilization when the attack is at an α-position.

For this compound, the substituents are located at the C2 and C3 positions. This leaves one α-position (C5) and one β-position (C4) available for substitution. The two hydroxymethyl (-CH₂OH) groups influence the regioselectivity of the reaction. These groups are generally considered weakly activating and ortho, para-directing. In the context of the thiophene ring, this means they direct incoming electrophiles to the adjacent C4 position and the α-C5 position. Therefore, electrophilic attack is expected to occur at both the C4 and C5 positions, potentially leading to a mixture of products.

Interaction Studies with Various Electrophiles

The interaction of this compound with different electrophiles initiates various substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions.

Halogenation: Reaction with electrophilic halogen sources like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) is expected to introduce a halogen atom onto the thiophene ring, primarily at the C5 position.

Nitration: The introduction of a nitro group (-NO₂) typically uses a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com This reaction would likely yield a mixture of 4-nitro- and 5-nitro-2,3-thiophenedimethanol.

Friedel-Crafts Reactions: These reactions introduce alkyl (alkylation) or acyl (acylation) groups. wikipedia.orggoogle.com Friedel-Crafts acylation, for instance, involves reacting the thiophene with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃). researchgate.net This would lead to the formation of ketone derivatives, with the acyl group attaching at the C5 or C4 position.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Electrophile | Reagents | Expected Major Product(s) |

|---|---|---|---|

| Bromination | Br⁺ | NBS, CCl₄ | 5-Bromo-2,3-thiophenedimethanol |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 5-Nitro-2,3-thiophenedimethanol and 4-Nitro-2,3-thiophenedimethanol |

| Acylation | RCO⁺ | RCOCl, AlCl₃ | 5-Acyl-2,3-thiophenedimethanol |

Transformations Involving Hydroxymethyl Functionalities

The two primary alcohol groups in this compound are key sites for a range of chemical transformations, including nucleophilic substitution, oxidation, and esterification.

Nucleophilic Reactions and Substitutions at Hydroxymethyl Centers

The hydroxyl group (-OH) of a primary alcohol is a poor leaving group. Therefore, to facilitate nucleophilic substitution, it must first be converted into a better leaving group. This is often achieved by protonation under acidic conditions, which forms an oxonium ion, or by converting the alcohol into a tosylate or a halide.

A common transformation is the conversion of the hydroxymethyl groups into halomethyl groups. For example, reaction with thionyl chloride (SOCl₂) or a hydrohalic acid like HBr can replace the -OH groups with -Cl or -Br, respectively. The resulting 2,3-bis(halomethyl)thiophene is highly reactive towards nucleophiles. For instance, 2,3-di(bromomethyl)thiophene can be synthesized and subsequently used in reactions like the Sommelet reaction with hexamethylenetetramine. google.com Similarly, 2-chloromethylthiophene is a known reactive intermediate that readily undergoes nucleophilic substitution. orgsyn.orggoogle.com

Table 2: Examples of Nucleophilic Substitution Reactions

| Starting Material | Reagent | Nucleophile | Product |

|---|---|---|---|

| 2,3-Bis(chloromethyl)thiophene (B8536211) | KCN | CN⁻ | 2,3-Thiophenediacetonitrile |

| 2,3-Bis(chloromethyl)thiophene | NaOCH₃ | CH₃O⁻ | 2,3-Bis(methoxymethyl)thiophene |

| 2,3-Bis(chloromethyl)thiophene | NH₃ | NH₃ | 2,3-Thiophenedimethanamine |

Oxidation Reactions of Primary Alcohol Groups to Carbonyl Compounds

The primary alcohol functionalities of this compound can be oxidized to form carbonyl compounds. This transformation is a key step in the synthesis of 2,3-thiophenedicarboxaldehyde. google.com The choice of oxidizing agent determines the extent of the oxidation.

Oxidation to Aldehydes: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage, preventing further oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or methods like the Swern or Dess-Martin oxidation are commonly used for this purpose. The oxidation of this compound yields 2,3-thiophenedicarboxaldehyde.

Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in an acidic solution (Jones oxidation), will typically oxidize primary alcohols directly to carboxylic acids. This would convert this compound into 2,3-thiophenedicarboxylic acid.

Table 3: Oxidation Products of this compound

| Oxidizing Agent | Conditions | Product | Product Class |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, rt | 2,3-Thiophenedicarboxaldehyde | Dialdehyde (B1249045) |

| Manganese Dioxide (MnO₂) | CH₂Cl₂, rt | 2,3-Thiophenedicarboxaldehyde | Dialdehyde |

| Potassium Permanganate (KMnO₄) | Basic, heat, then acid | 2,3-Thiophenedicarboxylic acid | Dicarboxylic Acid |

Esterification Processes and Condensation Reactions

The hydroxymethyl groups readily undergo esterification with carboxylic acids or their more reactive derivatives.

Fischer Esterification: This is an acid-catalyzed equilibrium reaction between an alcohol and a carboxylic acid. Heating this compound with a carboxylic acid (e.g., acetic acid) in the presence of a strong acid catalyst (e.g., H₂SO₄) produces the corresponding diester.

Acylation: A more efficient method for ester formation involves the reaction of the alcohol with an acyl halide (e.g., acetyl chloride) or an acid anhydride (e.g., acetic anhydride). organic-chemistry.orggoogle.com These reactions are typically faster and not reversible.

As a bifunctional monomer, this compound is also a precursor for condensation polymers. Under acidic conditions, it can undergo self-condensation, where the hydroxyl group of one molecule reacts with the activated thiophene ring or another hydroxymethyl group of another molecule, leading to the formation of polyethers or more complex polymeric structures through the elimination of water. illinois.eduresearchgate.net It can also be used in polycondensation reactions with other difunctional monomers, such as diacids or diacyl chlorides, to form polyesters.

Table 4: Esterification of this compound

| Reagent | Reaction Type | Product |

|---|---|---|

| Acetic Acid (CH₃COOH), H⁺ catalyst | Fischer Esterification | 2,3-Thiophenediyldimethylene diacetate |

| Acetyl Chloride (CH₃COCl) | Acylation | 2,3-Thiophenediyldimethylene diacetate |

| Acetic Anhydride ((CH₃CO)₂O) | Acylation | 2,3-Thiophenediyldimethylene diacetate |

| Adipoyl Chloride | Polycondensation | Polyester |

Rearrangement Pathways in Thiophene-Containing Systems

Thiophene and its derivatives are known to undergo a variety of rearrangement reactions, driven by factors such as aromatic stabilization, ring strain release, and the electronic nature of substituents. These transformations are crucial in the synthesis of complex heterocyclic systems. While direct studies on this compound are limited, its structural motifs suggest the potential for several types of rearrangements observed in analogous thiophene-containing molecules.

One notable example in thiophene chemistry is the thio-Claisen rearrangement, a organic-chemistry.orgorganic-chemistry.org sigmatropic shift. For instance, 2-[(4-aryloxy-2-butynyl)sulfanyl]thiophene has been shown to undergo a organic-chemistry.orgorganic-chemistry.org sigmatropic rearrangement at the thienyl-propargyl sulphide moiety, leading to the formation of cyclized thienopyran derivatives. semanticscholar.org Another type of rearrangement observed in thiophene systems is the "walk rearrangement" in Dewar thiophenes, which involves the migration of a group around the bicyclic ring system. nih.gov These examples highlight the capability of the thiophene ring to participate in complex intramolecular bond reorganizations.

The organic-chemistry.orgwikipedia.org-Wittig rearrangement is a powerful, concerted, and stereoselective sigmatropic reaction that transforms allylic ethers into homoallylic alcohols. wikipedia.org The reaction proceeds through a five-membered cyclic transition state after the formation of a carbanion adjacent to the ether oxygen. organic-chemistry.orgwikipedia.org This rearrangement is particularly valuable in synthesis for its ability to control stereochemistry effectively. wikipedia.org

While direct experimental evidence for the organic-chemistry.orgwikipedia.org-Wittig rearrangement of this compound is not extensively documented in the reviewed literature, the reactivity of similar structures, such as allyl 2-thiophenemethyl ethers, provides a strong basis for its potential application. Studies on allyl 2-thiophenemethyl ethers have demonstrated that they undergo organic-chemistry.orgwikipedia.org-Wittig rearrangement upon treatment with strong bases like butyllithium (B86547) (BuLi). clockss.org The reaction pathway and product distribution can be influenced by the choice of base and the position of deprotonation. clockss.org

Mechanism and Application to this compound:

For a derivative of this compound, such as a bis-allylic ether, a twofold organic-chemistry.orgwikipedia.org-Wittig rearrangement could be envisioned. The process would be initiated by deprotonation at one or both of the methylene (B1212753) carbons adjacent to the thiophene ring using a strong base.

Carbanion Formation: Treatment with a strong base (e.g., t-BuLi) at low temperatures would generate a carbanion alpha to one of the ether oxygen atoms.

Cyclic Transition State: The resulting carbanion would then attack the adjacent allylic group in a concerted fashion, proceeding through a five-membered, envelope-like transition state. wikipedia.org

organic-chemistry.orgwikipedia.org-Sigmatropic Shift: This leads to a rearrangement where the allylic group migrates from the oxygen to the carbon, forming a new carbon-carbon bond and a homoallylic alcohol upon workup. organic-chemistry.orgslideshare.net

The reaction is typically conducted at low temperatures (e.g., below -60 °C) to favor the organic-chemistry.orgwikipedia.org-rearrangement over the competing wikipedia.orgclockss.org-Wittig rearrangement, which becomes significant at higher temperatures. wikipedia.orgscripps.edu The choice of base is also critical; for example, t-BuLi has been shown to preferentially cause deprotonation at the α-position (the methylene carbon attached to the thiophene ring), leading to the desired organic-chemistry.orgwikipedia.org rearrangement products in the case of allyl 2-thiophenemethyl ethers. clockss.org

The table below outlines the key aspects of the organic-chemistry.orgwikipedia.org-Wittig rearrangement as demonstrated in a related thiophene system, which can be extrapolated to predict the potential behavior of this compound derivatives.

Table 1: organic-chemistry.orgwikipedia.org-Wittig Rearrangement in a Model Thiophene System

| Feature | Description | Reference |

|---|---|---|

| Substrate Class | Allyl 2-Thiophenemethyl Ethers | clockss.org |

| Reaction Type | organic-chemistry.orgwikipedia.org-Sigmatropic Rearrangement | organic-chemistry.orgwikipedia.org |

| Initiation | Deprotonation with a strong base (e.g., t-BuLi, s-BuLi) to form a carbanion. | clockss.org |

| Key Intermediate | Five-membered cyclic transition state. | wikipedia.org |

| Product | Homoallylic alcohols (Thiophenemethanol derivatives). | clockss.org |

| Competing Reaction | wikipedia.orgclockss.org-Wittig Rearrangement, favored at higher temperatures. | wikipedia.orgscripps.edu |

| Stereoselectivity | High degree of stereocontrol is achievable, dependent on substrate geometry. | wikipedia.orgclockss.org |

The application of this rearrangement to a bis-allylic ether of this compound could potentially lead to the stereocontrolled synthesis of novel diol products, further highlighting the synthetic utility of sigmatropic rearrangements in thiophene chemistry.

Polymerization Studies and Advanced Materials Science Applications

Polymeric System Architectures Utilizing 2,3-Thiophenedimethanol

The two reactive hydroxyl groups of this compound allow for its integration into polymeric structures primarily through step-growth polymerization mechanisms such as polycondensation. This contrasts with the chain-growth polymerization typical for unsubstituted thiophene (B33073), which proceeds via coupling at the 2 and 5 positions of the ring.

While direct homopolymerization of this compound via oxidative coupling of the thiophene ring is not a common strategy due to the presence of the reactive side groups, it can theoretically undergo polycondensation to form homopolymers like polyesters or polyethers. For instance, reaction with a dicarboxylic acid would yield a polyester, and self-condensation under specific conditions could lead to a polyether. However, specific literature on the synthesis of such homopolymers from this compound is scarce.

In contrast, the synthesis of copolymers using related monomers has been reported. For example, poly(3-thiophenemethanol) (PTM), an analogue of a polymer derived from this compound, has been synthesized via chemical oxidative polymerization using ferric chloride (FeCl₃). This method has also been extended to create copolymers. The copolymerization of 3-thiophenemethanol (B153581) (TM) with 3-methoxythiophene (B46719) (MOT) has been successfully demonstrated, yielding the copolymer poly(3-methoxythiophene-co-3-thiophenemethanol) (PMOT-co-TM). Spectroscopic and thermal analyses confirmed the incorporation of both monomer units into the polymer chain. These studies suggest that this compound could be similarly incorporated into copolymer structures, where its diol functionality could be used for further cross-linking or derivatization.

Table 1: Synthesis and Properties of a Poly(3-thiophenemethanol) Copolymer

| Copolymer | Monomers | Polymerization Method | Characterization Methods | Key Findings |

|---|---|---|---|---|

| PMOT-co-TM | 3-methoxythiophene (MOT) and 3-thiophenemethanol (TM) | Chemical Oxidative Polymerization with FeCl₃ | FT-IR, UV-Vis, Photoluminescence, TGA, DSC, XRD | Successful copolymer formation confirmed; material emits light in the orange region of the visible spectrum and shows good thermal stability. |

In the realm of conjugated polymers, the primary chain is characterized by an extended system of overlapping p-orbitals, which is responsible for its electronic and optical properties. The direct incorporation of this compound into the main conjugated backbone is unlikely, as the methylene (B1212753) (-CH₂-) groups of the hydroxymethyl substituents act as insulating spacers, disrupting the π-conjugation.

However, this compound can be utilized to functionalize conjugated polymers by attaching it as a pendant group to the main chain. This approach allows for the modification of the polymer's physical properties without significantly altering its fundamental electronic characteristics. For example, the hydroxyl groups can enhance solubility in polar solvents, improve processability, and provide sites for post-polymerization modification. The architecture of side chains is known to influence the molecular organization and optoelectronic properties of conjugated polymers. acs.org By converting the hydroxyl groups into other functionalities, it is possible to tune properties such as self-assembly behavior, thermal stability, and interaction with other materials. acs.orgresearchgate.net This strategy is crucial for tailoring conjugated polymers for specific applications in organic electronics. researchgate.net

Topochemical polymerization is a solid-state reaction where the crystal packing of the monomer dictates the stereochemistry and morphology of the resulting polymer. This technique often requires monomers with specific functionalities that can react under external stimuli like heat or light.

While there are no direct reports on the topochemical polymerization of this compound in its native form, it can be considered a precursor for monomers suitable for this type of polymerization. By converting the two hydroxyl groups into photoreactive moieties, such as acrylates or methacrylates, a new monomer, 2,3-thiophenedimethylene di(meth)acrylate, could be synthesized. Diacrylate and dimethacrylate monomers are well-known to undergo photopolymerization in the solid state. jlu.edu.cnnih.gov If crystals of this derivatized monomer could be grown with the acrylate (B77674) groups of adjacent molecules aligned in a favorable geometry, it is plausible that topochemical polymerization could be initiated, leading to a highly ordered, cross-linked polymer network with the thiophene units arranged in a regular pattern. Such structures could exhibit unique mechanical and optical properties.

Design and Engineering of Functional Materials

The unique structure of this compound makes it a valuable component in the design of sophisticated functional materials, ranging from liquid crystals to materials for optoelectronic devices.

The thiophene ring is a known mesogenic unit and has been incorporated into various liquid-crystalline materials. acs.orgtandfonline.comresearchgate.netmdpi.comrsc.org The 2,3-disubstitution pattern of this compound can be exploited to create bent-core or λ-shaped molecules, which are of interest in the field of liquid crystals. mdpi.com

A significant application of a derivative of this compound is in the synthesis of heterocyclic analogues of phthalocyanines. Specifically, it has been used to prepare novel octaalkoxymethyl-substituted tetra-2,3-thiophenoporphyrazines (TTPs). In this multi-step synthesis, this compound, obtained from the reduction of 2,3-thiophenedicarboxylic acid, is first converted to 2,3-bis(alkoxymethyl)thiophene. This intermediate is then iodinated and subsequently converted to the corresponding dinitrile. The crucial step is the cyclotetramerization of the 2,3-bis(alkoxymethyl)thiophene-4,5-dicarbonitrile to form the TTP macrocycle.

These thiophene-based phthalocyanine (B1677752) analogues exhibit liquid-crystalline properties at lower temperatures than their benzene-based counterparts, with some derivatives showing liquid crystallinity at room temperature. The substitution of thiophene for benzene (B151609) rings in the macrocycle leads to these more accessible transition temperatures.

Table 2: Synthesis and Properties of a Tetra-2,3-thiophenoporphyrazine Derivative

| Compound | Precursor derived from this compound | Key Synthesis Step | Mesomorphic Properties | Key Advantage |

|---|---|---|---|---|

| Octa(tetradecyloxymethyl)-substituted tetra-2,3-thiophenoporphyrazine | 2,3-Bis(tetradecyloxymethyl)thiophene-4,5-dicarbonitrile | Cyclotetramerization | Exhibits liquid-crystalline phases | Lower mesomorphic and isotropic temperatures compared to analogous phthalocyanines. |

Thiophene-based polymers are a cornerstone of organic optoelectronics, widely used in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs). researchgate.netrsc.org The introduction of functional side chains is a key strategy for tuning the optoelectronic properties of these materials. acs.orgacs.orgrsc.org

Polymers incorporating this compound or its derivatives as pendant groups have the potential to be highly fluorescent materials. rsc.org The side chains can influence the packing of the polymer backbones in the solid state, which in turn affects their photophysical properties, including their emission quantum yields. By isolating the conjugated backbones from each other, side chains can reduce intermolecular quenching, leading to enhanced luminescence. pkusz.edu.cn The hydroxyl groups of this compound could also participate in hydrogen bonding, influencing the morphology of thin films. Furthermore, these functional groups provide a handle for attaching other chromophores or functional units, leading to materials with tailored energy levels and charge-transport properties for specific optoelectronic device applications. researchgate.netisc.acmdpi.comnih.govmdpi.com

Derivatives and Structure Reactivity/property Relationships

Synthesis and Characterization of Novel 2,3-Thiophenedimethanol Derivatives

The synthesis of new derivatives from this compound primarily involves the chemical transformation of its two hydroxymethyl groups and substitution on the thiophene (B33073) ring. These modifications allow for the introduction of various functional groups, leading to compounds with a wide range of chemical and physical properties.

Strategies for Further Functionalization of Hydroxymethyl Groups

The hydroxyl groups of this compound are amenable to a variety of functionalization reactions, including esterification and etherification.

Esterification: The reaction of this compound with dicarboxylic acids or their derivatives leads to the formation of polyesters. For instance, melt polycondensation with various dicarboxylic acids can yield a range of biobased polyesters. The reactivity of the diol in these reactions is influenced by its molecular structure. Studies on similar systems, such as the polycondensation of 2,5-tetrahydrofurandimethanol with different diacids, have shown that the ring structure of the diol can affect its reactivity compared to linear diols like 1,4-butanediol (B3395766) or ethylene (B1197577) glycol. rsc.org

Etherification: The synthesis of diethers from this compound can be achieved through reactions with alkyl halides in the presence of a base. This Williamson-ether synthesis approach allows for the introduction of a wide variety of alkyl or aryl groups. The resulting ethers can exhibit different properties compared to the parent diol, such as altered solubility and thermal stability.

The characterization of these newly synthesized esters and ethers involves a combination of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the chemical structure, while Fourier-Transform Infrared (FTIR) spectroscopy can identify the characteristic functional groups, such as the ester carbonyl or ether C-O stretching vibrations. Thermal properties, including melting point and decomposition temperature, are often determined using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Exploration of Diverse Substitution Patterns on the Thiophene Ring

In addition to modifying the hydroxymethyl groups, the thiophene ring itself can be functionalized to introduce a variety of substituents. Electrophilic aromatic substitution reactions can be employed to introduce groups such as halogens, nitro groups, or acyl groups at the 4- and 5-positions of the thiophene ring. However, the presence of the two hydroxymethyl groups might influence the regioselectivity of these reactions.

Alternatively, starting from appropriately substituted thiophene precursors allows for the synthesis of this compound derivatives with diverse substitution patterns. For example, the synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives often starts from functionalized 2-aminothiophenes. mdpi.com This highlights the possibility of incorporating various functionalities onto the thiophene core before the formation or modification of the hydroxymethyl groups.

The characterization of these ring-substituted derivatives relies on similar analytical techniques as mentioned above, with NMR and mass spectrometry being key to confirming the identity and substitution pattern of the synthesized compounds.

Elucidation of Structure-Reactivity Correlations in Derived Compounds

The reactivity of this compound derivatives is significantly influenced by their molecular structure. The nature of the functional groups attached to the hydroxymethyl positions and the substituents on the thiophene ring can alter the electron density distribution within the molecule, thereby affecting its reactivity towards various reagents.

For instance, the nucleophilicity of the sulfur atom in the thiophene ring can be modulated by the electronic nature of the substituents. Electron-withdrawing groups on the ring would decrease the nucleophilicity of the sulfur, making it less susceptible to reactions with electrophiles. Conversely, electron-donating groups would enhance its nucleophilicity.

The reactivity of derivatives in nucleophilic substitution reactions is also a key area of investigation. For example, converting the hydroxymethyl groups to chloromethyl groups would create reactive sites for nucleophilic attack. The study of the reactivity of 2,3-bis(chloromethyl)thiophene (B8536211) with various nucleophiles, such as amines, thiols, and cyanides, can provide valuable insights into the structure-reactivity correlations. The kinetics of these reactions can be followed to quantify the effect of different nucleophiles and reaction conditions.

Impact of Structural Modifications on Material Performance Attributes

The structural modifications of this compound derivatives have a profound impact on the performance attributes of the materials derived from them, particularly polymers.

In the case of polyesters derived from this compound, the structure of the dicarboxylic acid used in the polycondensation plays a crucial role in determining the thermal and mechanical properties of the resulting polymer. For example, the incorporation of thiophene moieties into polyesters can influence their liquid crystalline behavior, thermal stability, and mechanical strength. researchgate.net A study on thermotropic liquid crystalline polyesters containing 2,5-thiophenedicarboxylic acid showed that the amount of the thiophene-containing unit affected the glass transition temperature, melting temperature, and crystallinity of the polymer. researchgate.net

Similarly, the substitution pattern on the thiophene ring can be used to tune the properties of the resulting materials. For instance, in conjugated polymers for electronic applications, the introduction of different side chains on the thiophene backbone can affect the polymer's solubility, morphology, and charge transport properties. While not directly involving this compound, studies on polythiophenes have demonstrated that the nature of the alkyl or aromatic side chains significantly influences the polymer's thermal stability and degradation behavior.

The table below summarizes the potential impact of structural modifications on the properties of materials derived from this compound.

| Structural Modification | Potential Impact on Material Properties |

| Esterification of Hydroxymethyl Groups | Formation of polyesters with varying thermal stability, mechanical strength, and liquid crystalline properties depending on the diacid used. researchgate.net |

| Etherification of Hydroxymethyl Groups | Modification of solubility, thermal stability, and potential for use as monomers in polyether synthesis. |

| Substitution on the Thiophene Ring | Tuning of electronic properties (e.g., band gap in conjugated polymers), solubility, and morphology of the resulting materials. |

By systematically exploring these structural modifications, it is possible to design and synthesize novel this compound derivatives with optimized performance attributes for a wide range of applications.

Advanced Spectroscopic and Structural Elucidation Methodologies

Spectroscopic Techniques for Molecular Structure Determination

Spectroscopic methods are indispensable for probing the intricate details of molecular structure. By analyzing the interaction of electromagnetic radiation with 2,3-Thiophenedimethanol, it is possible to deduce its structural formula and gain insights into its electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H-NMR Spectroscopy provides information about the chemical environment of protons. For this compound, the proton NMR spectrum is expected to show distinct signals for the protons on the thiophene (B33073) ring and those of the hydroxymethyl (-CH₂OH) groups. The integration of these signals would correspond to the number of protons in each unique environment. The chemical shifts (δ) are influenced by the electron density around the protons. The aromatic protons on the thiophene ring would likely appear in the range of δ 6.5-8.0 ppm, while the methylene (B1212753) protons of the -CH₂OH groups would be expected at approximately δ 4.5-5.0 ppm. The hydroxyl protons typically present as a broad singlet, the position of which can vary depending on the solvent and concentration.

¹³C-NMR Spectroscopy offers insights into the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbon atoms of the thiophene ring are expected to resonate in the aromatic region of the spectrum (δ 120-150 ppm). The carbon atoms of the two hydroxymethyl groups would likely appear in the range of δ 60-70 ppm.

A summary of expected NMR data is presented in the table below.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Thiophene Ring Protons | 6.5 - 8.0 | 120 - 150 |

| Methylene (-CH₂) Protons | 4.5 - 5.0 | 60 - 70 |

| Hydroxyl (-OH) Protons | Variable | - |

Vibrational spectroscopy probes the vibrational modes of a molecule, which are characteristic of the functional groups present.

Infrared (IR) Spectroscopy of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl groups. The C-H stretching vibrations of the thiophene ring would likely appear around 3100 cm⁻¹. The C-H stretching of the methylene groups would be observed in the 2850-2960 cm⁻¹ region. The C=C stretching vibrations of the thiophene ring are expected in the 1400-1500 cm⁻¹ range, and the C-O stretching of the primary alcohol groups would likely be found between 1000 and 1260 cm⁻¹.

Raman Spectroscopy , being complementary to IR, would also reveal information about the molecular vibrations. The symmetric vibrations of the thiophene ring are often strong in the Raman spectrum.

| Functional Group | Expected IR Absorption (cm⁻¹) | Vibrational Mode |

| Hydroxyl (-OH) | 3200 - 3600 (broad) | O-H Stretch |

| Aromatic C-H | ~3100 | C-H Stretch |

| Aliphatic C-H | 2850 - 2960 | C-H Stretch |

| Aromatic C=C | 1400 - 1500 | C=C Stretch |

| Primary Alcohol C-O | 1000 - 1260 | C-O Stretch |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from lower energy π orbitals to higher energy π* orbitals. The UV-Vis spectrum of this compound dissolved in a suitable solvent like ethanol or hexane would be expected to show absorption maxima (λ_max) characteristic of the thiophene chromophore. Thiophene itself exhibits a primary absorption band around 235 nm nii.ac.jp. The presence of the hydroxymethyl substituents may cause a slight shift in the absorption maximum.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₆H₈O₂S), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry could confirm the elemental formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage. For this compound, one might expect to see fragment ions corresponding to the loss of one or both hydroxymethyl groups. Predicted mass spectrometry data suggests prominent peaks for various adducts and fragments mzcloud.org.

| Adduct/Fragment | Predicted m/z |

| [M+H]⁺ | 145.03178 |

| [M+Na]⁺ | 167.01372 |

| [M-H]⁻ | 143.01722 |

| [M+H-H₂O]⁺ | 127.02176 |

Diffraction Methods for Crystalline and Bulk Material Characterization

While spectroscopic methods provide information about the molecular structure, diffraction techniques are essential for determining the arrangement of molecules in the solid state.

Powder X-ray Diffraction (PXRD) for Polymeric and Bulk Material Analysis

Powder X-ray Diffraction (PXRD) is a fundamental and powerful non-destructive analytical technique used to investigate the structural properties of crystalline and semi-crystalline materials. In the context of materials derived from this compound, such as polymers or coordination complexes, PXRD provides critical insights into their atomic and molecular arrangement. The technique relies on the principle of constructive interference of monochromatic X-rays scattered by the periodic arrangement of atoms within a crystalline lattice, governed by Bragg's Law (nλ = 2d sinθ).

The resulting diffraction pattern is a unique fingerprint of the material's crystalline phases, offering detailed information on crystal structure, phase purity, and crystallite size. For polymeric materials synthesized using this compound, PXRD is instrumental in determining the degree of crystallinity, which significantly influences the material's physical properties, including thermal stability, mechanical strength, and electronic characteristics. researchgate.netmdpi.com

Detailed Research Findings from PXRD Analysis

Analysis of PXRD data involves examining the position, intensity, and shape of the diffraction peaks. mdpi.com

Phase Identification: Each crystalline solid has a characteristic X-ray diffraction pattern. By comparing the experimental PXRD pattern of a this compound-based material to databases of known patterns, the crystalline phases present in the sample can be identified. This is crucial for confirming the synthesis of a desired structure or for detecting the presence of impurities or different polymorphic forms.

Crystallinity Assessment: Polymeric materials are often semi-crystalline, exhibiting both ordered crystalline regions and disordered amorphous regions. The PXRD pattern of such a material consists of sharp Bragg peaks superimposed on a broad, diffuse background (halo). The degree of crystallinity can be quantified by comparing the integrated intensity of the crystalline peaks to the total scattered intensity. For instance, a highly amorphous polymer derived from this compound would show a broad halo, whereas a more crystalline variant would display sharper, more defined peaks. researchgate.net

Unit Cell Determination: The positions of the diffraction peaks (2θ values) are directly related to the d-spacings between crystal lattice planes. From a set of d-spacings, the unit cell parameters (lattice constants a, b, c, and angles α, β, γ) of a crystalline phase can be determined. This information is foundational for solving the complete crystal structure. For novel materials, solving the structure from powder data can be challenging, especially for complex structures like Metal-Organic Frameworks (MOFs), due to peak overlap. mdpi.com However, it remains a vital tool for initial structural characterization. nih.gov

Crystallite Size Estimation: The width of the diffraction peaks is inversely proportional to the average size of the crystalline domains (crystallites). Broader peaks indicate smaller crystallites, while sharper peaks suggest larger crystallites. The Scherrer equation is commonly used to estimate the crystallite size, providing valuable information about the material's microstructure which can influence its catalytic or electronic properties. semanticscholar.org

Data Interpretation for this compound-Based Materials

While specific experimental PXRD data for polymers solely based on this compound is not prominently available in the reviewed literature, the application of the technique can be illustrated hypothetically. If a crystalline polymer of this compound were synthesized, its PXRD pattern would be recorded and analyzed as described below.

The table below illustrates a hypothetical set of PXRD data for a crystalline material derived from this compound, demonstrating how such data would be presented and interpreted.

Interactive Data Table: Hypothetical PXRD Data

| Peak Position (2θ) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |

|---|---|---|---|

| 10.5 | 8.42 | 100 | (100) |

| 15.2 | 5.82 | 45 | (110) |

| 21.1 | 4.21 | 80 | (200) |

| 25.8 | 3.45 | 60 | (210) |

In this hypothetical example, the peak at 10.5° (2θ) is the most intense, indicating a primary diffraction plane. The positions of the peaks could be used to index the unit cell, and the sharpness of these peaks would provide an estimate of the crystallite size. For bulk materials, such as metal-organic frameworks incorporating this compound as a linker, PXRD is essential for confirming that the synthesized bulk powder corresponds to the structure determined from single-crystal X-ray diffraction (if available) and for assessing the sample's phase purity and stability after synthesis. semanticscholar.orgnih.gov The agreement between an experimental PXRD pattern and a simulated pattern from a known crystal structure is a key validation step in materials synthesis. semanticscholar.org

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution and energy levels, which are key determinants of a molecule's chemical properties.

Density Functional Theory (DFT) has become a primary method in computational quantum chemistry for investigating the electronic structure of many-body systems, including atoms, molecules, and condensed phases. wikipedia.org DFT is favored for its balance of accuracy and computational efficiency, making it suitable for a wide range of chemical systems. nih.govq-chem.com The core principle of DFT is that the properties of a multi-electron system can be determined from its electron density, which is a function of only three spatial variables, rather than the complex many-electron wavefunction. wikipedia.org

Table 1: Representative DFT-Calculated Properties for a Substituted Thiophene (B33073) Monomer

This table illustrates the type of data obtained from DFT calculations for a generic thiophene derivative, as specific data for 2,3-Thiophenedimethanol is not available.

| Property | Calculated Value | Unit |

| Total Energy | -850.123 | Hartrees |

| Dipole Moment | 2.5 | Debye |

| C=C Bond Length (ring) | 1.38 | Ångströms |

| C-S Bond Length (ring) | 1.72 | Ångströms |

| C-C-S Bond Angle | 111.5 | Degrees |

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. Within this framework, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals. ossila.comwikipedia.org The energy and spatial distribution of these orbitals are crucial for understanding a molecule's electronic and optical properties, as well as its chemical reactivity. ossila.com

The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. wikipedia.org A small HOMO-LUMO gap generally indicates that a molecule is more reactive and can be more easily excited electronically, which is relevant for applications in organic electronics. rsc.org For thiophene-based molecules, DFT calculations are a standard method to determine HOMO and LUMO energy levels and their corresponding energy gap. rsc.orgmdpi.comnih.gov These values are essential for designing materials for devices like organic solar cells, as the relative alignment of HOMO and LUMO levels of donor and acceptor materials dictates the efficiency of charge separation. nih.govcore.ac.uk

Electron density distribution illustrates where the probability of finding an electron is highest. wikipedia.org In molecules, regions of high electron density are typically found around atoms and along chemical bonds. wikipedia.org Computational methods can generate electron density maps, which help identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites within a molecule. researchgate.net For a molecule like this compound, the electron density is expected to be higher on the sulfur and oxygen atoms due to their higher electronegativity, and within the π-system of the thiophene ring. Analysis of the electron density distribution provides a basis for predicting how the molecule will interact with other reagents. nih.gov

Table 2: Illustrative Frontier Orbital Energies for Thiophene Derivatives

Values are representative examples for substituted thiophenes to demonstrate the concept.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Thiophene | -6.62 | -0.60 | 6.02 |

| Substituted Thiophene A | -5.59 | -3.76 | 1.83 core.ac.uk |

| Substituted Thiophene B | -5.87 | -3.91 | 1.96 core.ac.uk |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry offers powerful methods for mapping the potential energy surface of a chemical reaction, allowing for the detailed investigation of reaction mechanisms. arxiv.org This involves identifying the minimum energy path that connects reactants to products. arxiv.org Along this path, a critical point is the transition state (TS), which represents the highest energy barrier that must be overcome for the reaction to proceed. arxiv.orgmit.edu

The characterization of transition states is essential for understanding reaction kinetics and selectivity. mit.edu Computational models, often employing DFT, can locate the geometry of the transition state and calculate its energy. researchgate.net This information is used to determine the activation energy of the reaction, which is a key factor in its rate. arxiv.org For reactions involving this compound, such as its polymerization or its participation in cycloaddition reactions, computational modeling could elucidate the step-by-step mechanism. For example, in a polymerization reaction, modeling could identify the transition state for the coupling of two monomer units, providing insight into the factors that control polymer chain growth. Recent advancements have led to machine-learning models that can predict transition state structures with high speed and accuracy, accelerating the process of mapping complex reaction pathways. mit.edu

Computational Simulations for Material Property Prediction (e.g., Polymer Conformation and Intermolecular Interactions)

Computational simulations are invaluable for predicting the macroscopic properties of materials based on their molecular structure. acs.org For polymers derived from monomers like this compound, simulations can provide insights into properties relevant to their application in organic electronics, such as morphology and charge transport characteristics.

Molecular Dynamics (MD) simulations, for instance, can model the behavior of polymer chains over time. nih.gov These simulations can predict the preferred conformation of a single polymer chain (e.g., random coil vs. rigid rod) and how multiple chains pack together in the solid state. nih.gov The conformation of polythiophene backbones is crucial as it influences the delocalization of π-electrons, which directly affects the material's electronic properties. researchgate.net

Furthermore, computational methods can quantify the intermolecular interactions that govern how polymer chains assemble. acs.orgnih.gov For π-conjugated systems like polythiophenes, non-covalent interactions such as π-stacking are particularly important. researchgate.netacs.org High-level quantum chemical calculations can be used to determine the strength and nature of these interactions (e.g., dispersion vs. electrostatic forces), which are critical for understanding crystal packing and thin-film morphology. nih.govacs.orgmdpi.com Understanding these interactions is key to designing materials with optimized charge mobility for applications in transistors and solar cells. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-Thiophenedimethanol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound typically involves Mitsunobu reactions or nucleophilic substitution of thiophene derivatives. For example, analogous methods for substituted benzyl alcohols (e.g., using triphenylphosphine and diethyl azodicarboxylate in THF at 0°C) can be adapted for thiophene systems . Key variables include solvent polarity (e.g., THF vs. DMF), temperature control (0–5°C for exothermic steps), and stoichiometric ratios of reagents. Yields are often reported between 50–70%, with purification via column chromatography (silica gel, hexane/ethyl acetate gradients).

Q. How can this compound be characterized to confirm its structural integrity?

- Methodological Answer :

- NMR Spectroscopy : and NMR in CDCl or DMSO-d to identify hydroxyl (-OH) proton signals (δ 1.5–2.5 ppm, broad) and thiophene ring protons (δ 6.5–7.5 ppm).

- IR Spectroscopy : O-H stretching (~3200–3500 cm) and C-O vibrations (~1050–1250 cm).

- Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion peaks (M at m/z 158.22 for CHOS).

- Cross-referencing with computational data (DFT-optimized structures) is advised to resolve ambiguities.

Q. What are the stability considerations for this compound under ambient storage?

- Methodological Answer : The compound is hygroscopic and prone to oxidation. Store under inert gas (N or Ar) at 2–8°C in amber glass vials. Stability tests via TLC or HPLC (C18 column, acetonitrile/water mobile phase) should be conducted monthly to monitor degradation (e.g., dimerization or thiophene ring oxidation) .

Advanced Research Questions

Q. How do steric and electronic effects of this compound influence its reactivity in asymmetric catalysis?

- Methodological Answer : The thiophene ring’s electron-withdrawing nature and diol conformation impact coordination with metal catalysts (e.g., Ru or Pd complexes). Computational studies (DFT at B3LYP/6-31G* level) can model ligand-metal interactions. Experimentally, kinetic experiments (e.g., monitoring enantiomeric excess via chiral HPLC) under varying temperatures (25–80°C) and solvent polarities (toluene vs. DMF) are critical to map steric effects .

Q. What analytical strategies resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Use:

- DSC/TGA : To detect polymorph transitions (melting points vary by 5–10°C between forms).

- Solubility Screening : Measure in 10+ solvents (e.g., water, DMSO, ethanol) via gravimetric analysis (25°C, 48h equilibration). PXRD can confirm crystalline vs. amorphous states.

- Statistical Validation : Compare datasets using ANOVA to identify outliers or systematic errors .

Q. How can this compound be functionalized for use in polymer electrolytes, and what are the trade-offs in conductivity vs. stability?

- Methodological Answer :

- Sulfonation : Treat with chlorosulfonic acid (1:2 molar ratio) to introduce sulfonic acid groups, enhancing ionic conductivity.

- Crosslinking : Use glutaraldehyde or epichlorohydrin to improve mechanical stability but reduce ionic mobility.

- Electrochemical Testing : AC impedance spectroscopy (10 Hz–1 MHz) to measure conductivity; TGA-FTIR to assess thermal degradation pathways (e.g., SO release above 200°C) .

Q. What mechanistic insights explain the formation of byproducts during this compound oxidation?

- Methodological Answer : Common byproducts (e.g., thiophene-2,3-dicarbaldehyde) arise from overoxidation. Use:

- In Situ Monitoring : Raman spectroscopy to track C-OH bond cleavage.

- Isotopic Labeling : -HO to confirm hydroxyl group participation.

- DFT Calculations : Identify transition states (e.g., TS for hydride transfer to oxidizing agents like KMnO) .

Contradiction Management & Validation

- Data Discrepancies : Replicate experiments across ≥3 independent labs with standardized protocols (e.g., IUPAC guidelines).

- Analytical Cross-Check : Combine HPLC, GC-MS, and NMR to confirm purity (>98%) and rule out isomer interference.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.